N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide

Catalog No.
S12595084
CAS No.
M.F
C18H15N3O3S2
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadia...

Product Name

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C18H15N3O3S2/c22-15(13-7-3-1-4-8-13)12-25-18-21-20-17(26-18)19-16(23)11-24-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20,23)

InChI Key

OZYAKYSNVBMVFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide is a chemical compound featuring a thiadiazole core, which is known for its diverse biological activities. The structure includes a phenoxyacetamide moiety and a sulfanyl group attached to the thiadiazole ring. This compound is part of a larger class of N-substituted acetamides that have been explored for their potential in medicinal chemistry, particularly in antimicrobial and anti-inflammatory applications.

The synthesis of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide typically involves several key reactions:

  • Formation of the Thiadiazole Ring: The initial step often involves the reaction of 5-amino-1,3,4-thiadiazole with appropriate reagents to form the thiadiazole structure.
  • Sulfanylation: The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions where thiols react with suitable electrophiles.
  • Acetylation: The final step usually involves acylation using acetic anhydride or acetyl chloride to introduce the acetamide functionality.

These reactions are characterized by their ability to selectively modify specific functional groups while maintaining the integrity of the core structure.

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide has shown promising biological activities:

  • Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various microbial strains, suggesting potential therapeutic applications in treating infections .
  • Hemolytic Activity: Some derivatives have been evaluated for hemolytic activity, which is crucial when considering their safety profile for therapeutic use .
  • Antioxidant Properties: Compounds containing thiadiazole rings often demonstrate antioxidant capabilities, contributing to their potential in treating oxidative stress-related diseases.

The synthesis of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide can be achieved through various methods:

  • Conventional Synthesis: This involves a stepwise approach where each functional group is introduced sequentially, allowing for high specificity and control over the final product.
    • Example: Starting from 5-amino-1,3,4-thiadiazole, it can be reacted with 2-bromoacetophenone under basic conditions to yield the desired compound .
  • Green Chemistry Approaches: Recent studies emphasize more environmentally friendly methods using microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce waste.

The applications of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide span various fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, this compound could be developed into new drugs targeting infections and inflammatory diseases.
  • Agricultural Chemicals: Its biological activity may also lend itself to use as a pesticide or fungicide in agricultural settings.
  • Research Tools: The compound can serve as a lead structure for further modifications aimed at exploring new therapeutic avenues.

Interaction studies have been conducted to understand how N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide interacts with biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to target proteins reveal insights into its mechanism of action and potential efficacy as a drug candidate.
  • Molecular Docking Simulations: These studies help predict how well the compound fits into active sites of target proteins, providing valuable information for drug design .

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide shares structural similarities with several other compounds that also contain thiadiazole or phenoxyacetamide moieties. Here are some notable examples:

Compound NameStructureUnique Features
5-(4-Methoxyphenyl)-1,3,4-thiadiazoleStructureExhibits strong antimicrobial activity but lacks phenoxyacetamide functionality
N-(4-Chlorobenzoyl)-5-(methylsulfanyl)-1,3,4-thiadiazoleStructureShows anti-inflammatory properties but has different substituents on the thiadiazole ring
4-(Phenoxymethyl)-1,3-thiazoleStructureSimilar biological activity but features a thiazole instead of thiadiazole

Uniqueness

The uniqueness of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide lies in its specific combination of a phenoxyacetamide group with a sulfanyl-substituted thiadiazole ring. This structural arrangement potentially enhances its biological activity compared to other similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

385.05548370 g/mol

Monoisotopic Mass

385.05548370 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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